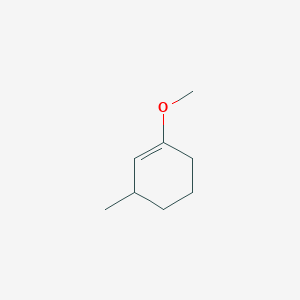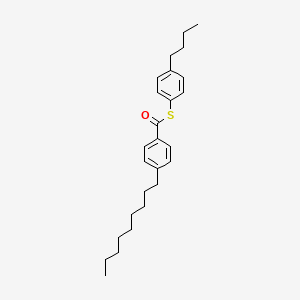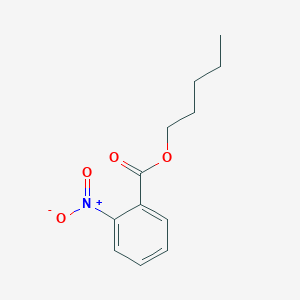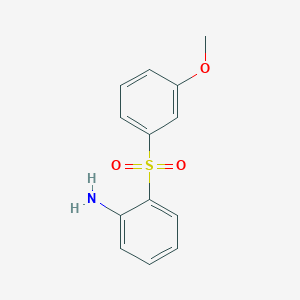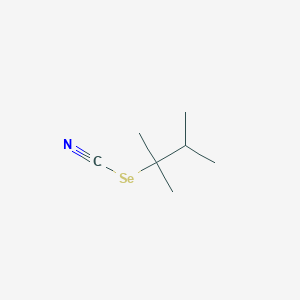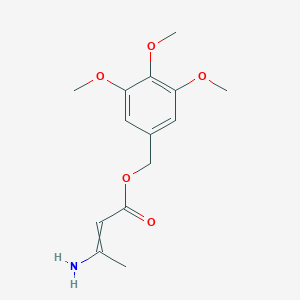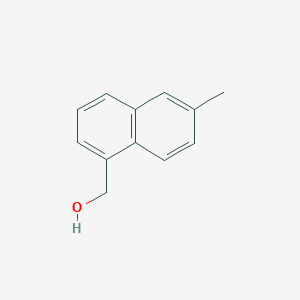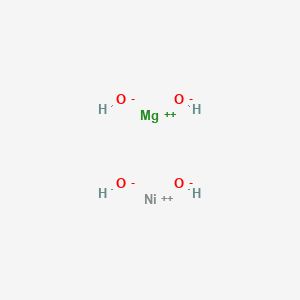
Magnesium;nickel(2+);tetrahydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;nickel(2+);tetrahydroxide is a coordination compound consisting of magnesium, nickel in the +2 oxidation state, and hydroxide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;nickel(2+);tetrahydroxide can be synthesized through various methods. One common approach involves the reaction of magnesium salts with nickel salts in the presence of a base. For example, mixing magnesium chloride and nickel chloride in an aqueous solution, followed by the addition of sodium hydroxide, can precipitate the compound. The reaction typically occurs at room temperature and requires careful control of pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale precipitation reactions. The process may include steps such as filtration, washing, and drying to obtain the pure compound. Advanced techniques like mechanochemical synthesis, which involves high-energy ball milling, can also be employed to enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;nickel(2+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The nickel ion can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Hydroxide ions can be substituted by other ligands in coordination chemistry.
Hydration and Dehydration Reactions: The compound can gain or lose water molecules under different conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other metal salts. Reaction conditions such as temperature, pressure, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid can produce magnesium chloride, nickel chloride, and water.
Applications De Recherche Scientifique
Magnesium;nickel(2+);tetrahydroxide has several scientific research applications:
Hydrogen Storage: The compound is studied for its potential in hydrogen storage systems due to its ability to form metal hydrides.
Battery Materials: It is used in the development of nickel-metal hydride batteries, where it serves as an electrode material.
Catalysis: The compound acts as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biomedical Applications: Research is ongoing to explore its use in biomedical applications, such as drug delivery systems and bioresorbable implants.
Mécanisme D'action
The mechanism of action of magnesium;nickel(2+);tetrahydroxide involves its interaction with other molecules and ions. The nickel ion, in particular, plays a significant role in catalysis and redox reactions. The hydroxide ions can participate in acid-base reactions, while the magnesium ion contributes to the overall stability and reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Hydroxide: Similar in structure but lacks the nickel component.
Nickel Hydroxide: Contains nickel but does not include magnesium.
Magnesium-Nickel Alloys: These alloys have different properties and applications compared to the hydroxide compound.
Uniqueness
Magnesium;nickel(2+);tetrahydroxide is unique due to the combination of magnesium and nickel ions in a single compound. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in hydrogen storage, catalysis, and battery technology .
Propriétés
Numéro CAS |
61179-17-7 |
|---|---|
Formule moléculaire |
H4MgNiO4 |
Poids moléculaire |
151.03 g/mol |
Nom IUPAC |
magnesium;nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Mg.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
Clé InChI |
GHGLNACACOYQSB-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



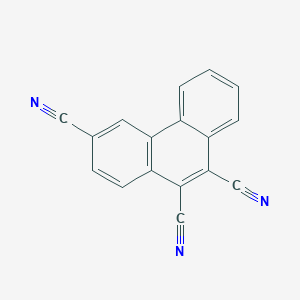
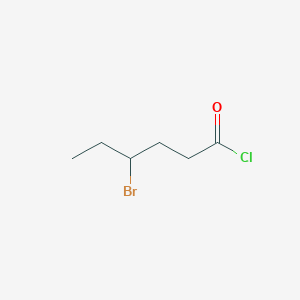
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)

